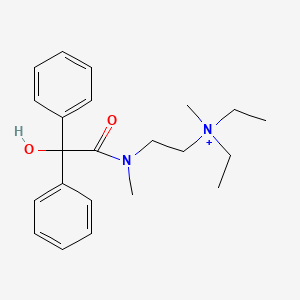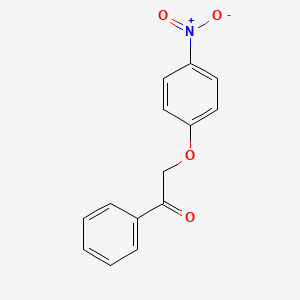
2-(4-Nitrofenoxi)-1-feniletanona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Nitrophenoxy)-1-phenylethanone and its derivatives involves various chemical reactions, including condensation and substitution processes. A notable method involves the reaction of bromo-fluorophenylethanone with methylphenol or diphenol, leading to the formation of phenoxy phenylethanone compounds with yields ranging from 63% to 81% through substitution reactions with N-heterocyclic compounds (Mao Ze-we, 2015).
Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives has been characterized by various spectroscopic and X-ray diffraction analyses. For example, 2-hydroxy-4-alkoxy-3′-nitrobenzophenones synthesized demonstrated intra-molecular hydrogen bond formation, with X-ray diffraction analysis revealing non-planar benzophenone skeletons to minimize repulsive force (L. Lu & Liang‐Nian He, 2012).
Chemical Reactions and Properties
The reactivity of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives under various conditions highlights their versatile chemical properties. For instance, the electrochemical reduction of 4-nitrobenzophenone in aqueous medium reveals a complex mechanism involving reduction to dihydroxylamine, dehydration to nitroso compounds, and further reduction to hydroxylamino forms (E. Laviron, R. Meunier‐Prest, & R. Lacasse, 1994).
Physical Properties Analysis
The physical properties of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives, such as solubility, melting points, and crystal packing, have been extensively studied. The phase diagram of a related compound, 2-hydroxy-1, 2-diphenylethanone, with 4-nitro-o-phenylenediamine, indicated the formation of eutectics and inter-molecular compounds with distinct melting points and solubility characteristics (U. S. Rai, Manjeet Singh, & R. Rai, 2017).
Chemical Properties Analysis
The chemical properties of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives, including reactivity towards various reagents and conditions, are critical for their application in synthesis and material science. The reaction of 4-nitro-1,2 phenylenediamine with 1-(p-R-phenyl)-3-(4-nitrophenyl)propenones resulted in Michael adducts, highlighting the compound's utility in forming complex organic structures (N. N. Kolos et al., 1996).
Aplicaciones Científicas De Investigación
Radiofluoración indirecta de biomoléculas
El compuesto “2-(4-Nitrofenoxi)-1-feniletanona” contiene un grupo 4-nitrofenilo (PNP) . Los ésteres activados por PNP se han encontrado que son sinthones superiores para la radiofluoración indirecta de biomoléculas . Este proceso involucra el uso de un éster activado marcado con 18F, que es un método estándar para el etiquetado radioquímico indirecto . Los ésteres PNP bajo condiciones de radiofluoración directa han mostrado cinéticas de acilación favorables .
Imagenología Molecular
El uso de ésteres activados por PNP en la imagenología molecular está transformando la medicina moderna . Los radiofármacos que permiten detectar procesos fisiológicos específicos que ocurren dentro del cuerpo a nivel celular generalmente se marcan con radionucleidos de vida corta . El uso de flúor-18 para marcar radioquímicamente péptidos combina una farmacología favorable con las características físicoquímicas e imagenológicas ideales del flúor-18 .
Síntesis de m-Arilóxifenoles
El compuesto “this compound” podría usarse potencialmente en la síntesis de m-arilóxifenoles . El uso de bromuro de hidrógeno y tribromuro de boro (BBr 3) como catalizadores en reacciones de desmetilación representa un enfoque valioso para la síntesis de m-arilóxifenoles .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-nitrophenyl phosphate, interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes.
Mode of Action
For instance, 4-Nitrophenyl Phosphate is known to inhibit phosphatase enzymes . This inhibition could alter the phosphorylation state of other proteins, impacting cellular signaling pathways.
Pharmacokinetics
Related compounds like 4-nitrophenyl phosphate have been found to have poor absorption and distribution . The metabolism and excretion of these compounds are also not well-documented. These factors could impact the bioavailability of 2-(4-Nitrophenoxy)-1-phenylethanone, affecting its efficacy.
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYIECVXQTDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309421 | |
| Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18065-03-7 | |
| Record name | NSC211925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-(4-Nitrophenoxy)-1-phenylethanone in the field of optics?
A1: Research suggests that 2-(4-Nitrophenoxy)-1-phenylethanone exhibits promising third-order nonlinear optical properties. [] This means the material's response to light, specifically its refractive index, changes non-linearly with the intensity of the incident light. This property is valuable for applications like optical switching, signal processing, and optical limiting in laser protection. The calculated second hyperpolarizability of the molecule, a measure of its nonlinear optical response, significantly increased when considering interactions with surrounding molecules in a simulated environment. [] This highlights its potential for developing advanced optical materials.
Q2: Does 2-(4-Nitrophenoxy)-1-phenylethanone exhibit any protective effects against DNA damage?
A2: While 2-(4-Nitrophenoxy)-1-phenylethanone displayed some cytotoxic effects, it also demonstrated a protective effect against DNA damage induced by cyclophosphamide in both mouse bone marrow and peripheral blood cells. [] This suggests that although it might have some toxic effects on its own, it could potentially mitigate DNA damage caused by other agents. Further research is needed to fully understand this protective mechanism and explore its potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




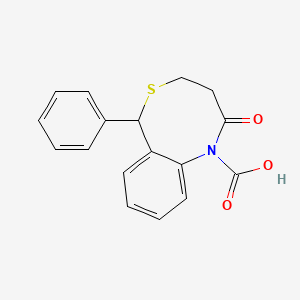
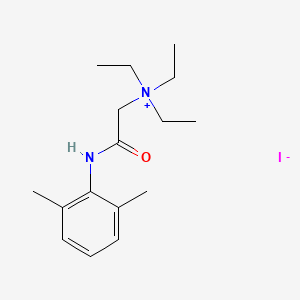
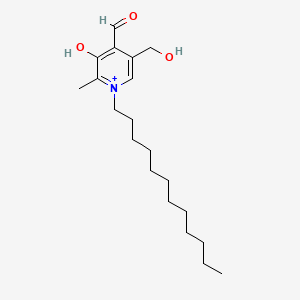
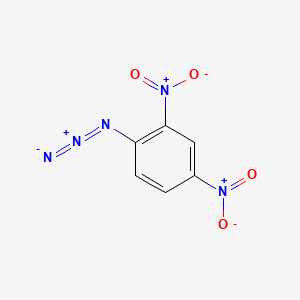

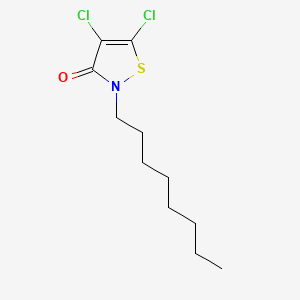
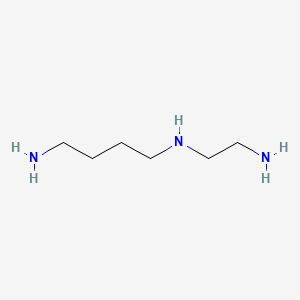

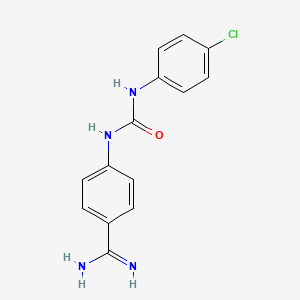
![4-[(6-Amino-4-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B1215712.png)


